4-甲氧基-3-(三氟甲基)苯甲酸甲酯

描述

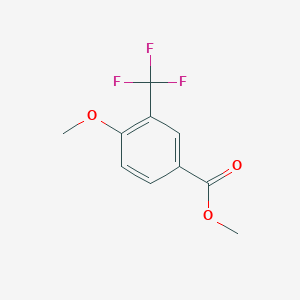

“Methyl 4-methoxy-3-(trifluoromethyl)benzoate” is an organic compound. It is an ester, which is a type of compound derived from carboxylic acids and alcohols . The reduction of methyl (4-trifluoromethyl)benzoate catalyzed by MoO2Cl2 was reported .

Molecular Structure Analysis

The molecular formula of “Methyl 4-methoxy-3-(trifluoromethyl)benzoate” is CF3C6H4CO2CH3 . This indicates that the molecule consists of a benzene ring (C6H4) substituted with a trifluoromethyl group (CF3), a methoxy group (OCH3), and a carboxylate ester group (CO2CH3).Physical And Chemical Properties Analysis

“Methyl 4-methoxy-3-(trifluoromethyl)benzoate” is a liquid at room temperature . It has a refractive index of 1.451 . Its boiling point is 94-95 °C at 21 mmHg, and its melting point is 13-14 °C . The density of this compound is 1.268 g/mL at 25 °C .科学研究应用

化学合成和改性

对 4-甲氧基-3-(三氟甲基)苯甲酸甲酯的研究催生了多种化学合成和改性方法。Dmowski 和 Piasecka-Maciejewska (1998) 的一项研究详细介绍了 1,3-双(三氟甲基)苯的区域选择性金属化和随后的羧化,以生成各种化合物,包括 4-甲氧基-3-甲基-2,6-双(三氟甲基)苯甲酸甲酯。这一过程说明了该化合物在化学合成和改性中的多功能性 (Dmowski & Piasecka-Maciejewska, 1998).

光物理性质

Kim 等人 (2021) 探索了 2-羟基-4-(5-R-噻吩-2-基)苯甲酸甲酯衍生物的光物理性质,重点介绍了根据取代基团而异的独特发光性质。这项研究表明 4-甲氧基-3-(三氟甲基)苯甲酸甲酯在需要特定光物理特性的应用中具有潜力 (Kim et al., 2021).

光聚合

在光聚合领域,Avci、Mathias 和 Thigpen (1996) 展示了多种新型苯甲酸酯衍生物的合成,包括 4-甲氧基-3-(三氟甲基)苯甲酸甲酯。这些化合物表现出快速光聚合,扩大了薄膜和涂层应用中快速光固化的候选材料 (Avci, Mathias, & Thigpen, 1996).

有机合成中间体

Popovski、Mladenovska 和 Panovska (2010) 的研究概述了 (苯甲酰氨基)甲基 4-[(苯甲酰氨基)甲氧基]苯甲酸酯的合成,使用 4-甲氧基苯甲酸甲酯作为起始原料。这项研究强调了 4-甲氧基-3-(三氟甲基)苯甲酸甲酯在有机合成中作为中间体的用途 (Popovski, Mladenovska, & Panovska, 2010).

介晶性质

Matsunaga 等人 (1998) 研究了包括 4-甲氧基-3-(三氟甲基)苯甲酸酯在内的各种苯甲酸酯的向列-各向同性转变温度。该研究揭示了这些化合物介晶性质的重要见解,这与液晶技术领域相关 (Matsunaga et al., 1998).

安全和危害

This compound is considered hazardous. It is a combustible liquid and can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using it only outdoors or in a well-ventilated area .

作用机制

Target of Action

The primary targets of Methyl 4-methoxy-3-(trifluoromethyl)benzoate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is known that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward certain enzymes by lowering the pka of the cyclic carbamate through key hydrogen bonding interactions with the protein .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

属性

IUPAC Name |

methyl 4-methoxy-3-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-15-8-4-3-6(9(14)16-2)5-7(8)10(11,12)13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAOOKWQMNNMWGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

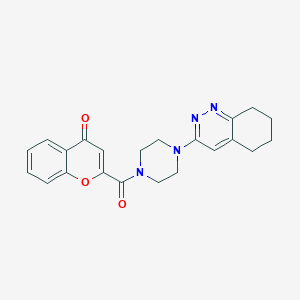

![2-Naphthalen-2-yl-methyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetate](/img/structure/B2999238.png)

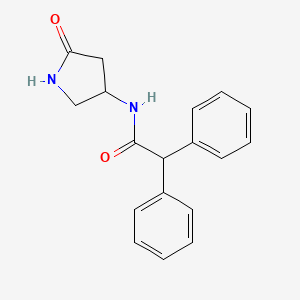

![N-(benzo[d]thiazol-2-yl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2999242.png)

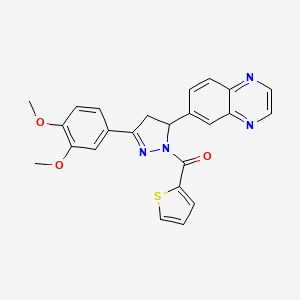

![N-[(1-Methylimidazol-4-yl)methyl]-N-[(1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide](/img/structure/B2999245.png)

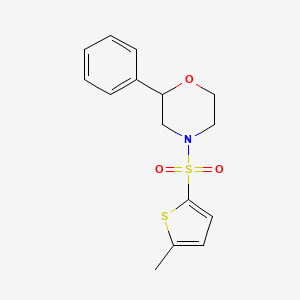

![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2999252.png)